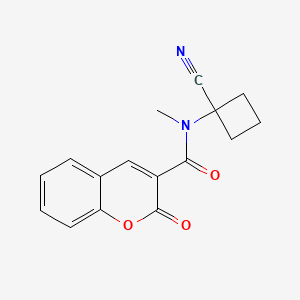
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of chromene derivatives. CCMI has been studied for its potential application in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
作用機序
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways. One of the pathways involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating caspases and inhibiting Bcl-2. It also inhibits angiogenesis by downregulating VEGF and MMP-9. In neurons, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide protects against oxidative stress and inflammation by upregulating Nrf2 and HO-1. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its high yield in synthesis. This makes it relatively easy and cost-effective to produce in large quantities. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide and its potential side effects.
将来の方向性
There are several future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory therapy. Another direction is to develop more effective formulations of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide that can improve its solubility and bioavailability. Additionally, more studies are needed to understand the long-term safety and potential side effects of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide. Finally, the development of new derivatives of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with improved properties and efficacy is also an area of future research.
Conclusion:
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising potential in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Its high yield in synthesis and low toxicity make it a potential candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, potential side effects, and long-term safety. The future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research include further investigation of its therapeutic potential, development of more effective formulations, and development of new derivatives with improved properties and efficacy.
合成法
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-cyanocyclobutanone with N-methylanthranilic acid in the presence of a base, followed by cyclization and dehydration. The resulting product is N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, which can be purified by column chromatography. The yield of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is typically high, ranging from 70% to 90%.
科学的研究の応用
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential application in various scientific research fields. One of the most promising applications is in cancer treatment. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis and inhibiting angiogenesis, which are two key processes involved in cancer progression. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential application in neuroprotection. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)14(19)12-9-11-5-2-3-6-13(11)21-15(12)20/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZGDEGQHOINMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2OC1=O)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

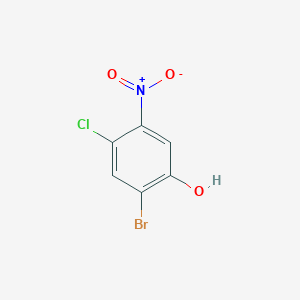
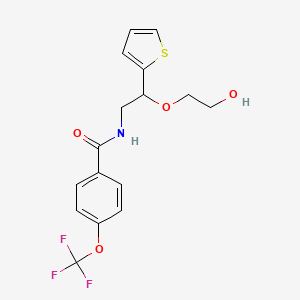
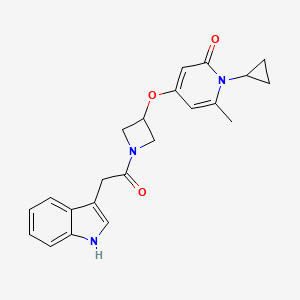

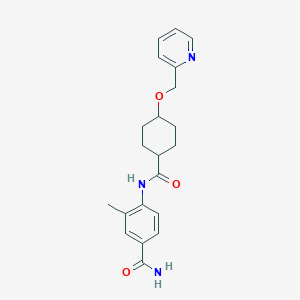
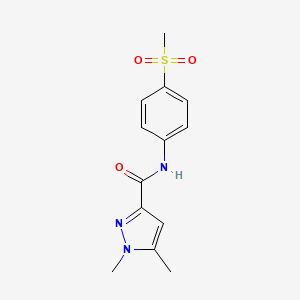
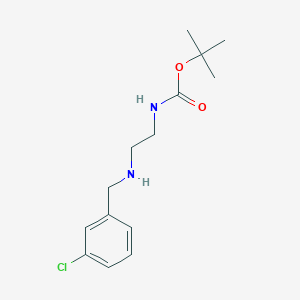
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)
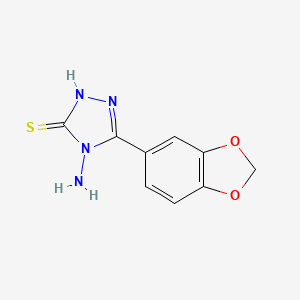
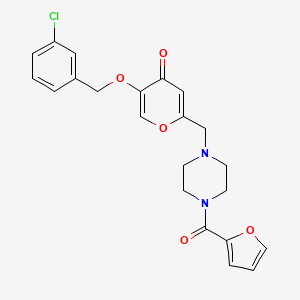
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)